4-Fluoro-3-methylphenol
Overview
Description
4-Fluoro-3-methylphenol: is an organic compound with the molecular formula C7H7FO . It is a derivative of phenol, where the hydrogen atom in the para position relative to the hydroxyl group is replaced by a fluorine atom, and the hydrogen atom in the meta position is replaced by a methyl group. This compound is known for its clear colorless to pale yellow appearance and is used in various chemical and industrial applications .
Mechanism of Action
Target of Action
It has been used to detect aromatic metabolites in methanogenic m-cresol-degrading consortium
Mode of Action
It is known to be involved in the detection of aromatic metabolites in certain biochemical processes . The exact mechanism of how 4-Fluoro-3-methylphenol interacts with its targets and the resulting changes remains a topic for further investigation.
Biochemical Pathways
It has been used in the preparation of 8-fluoronaphthoquinone via Friedel Crafts acylation reaction with maleic anhydride , suggesting that it may play a role in certain organic synthesis pathways.
Result of Action
It has been used in the detection of aromatic metabolites in methanogenic m-cresol-degrading consortium , suggesting that it may have a role in these processes
Biochemical Analysis
Biochemical Properties
4-Fluoro-3-methylphenol plays a significant role in biochemical reactions, particularly in the detection of aromatic metabolites in methanogenic m-cresol-degrading consortia . It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in the enzymatic synthesis of fluorinated compounds . These interactions often involve the formation of C-F bonds, which are crucial for the compound’s stability and activity. The strong inductive effect of the fluoro group can enforce particular conformations upon the pyrrolidine ring, biasing the conformation of the preceding peptide bond and accelerating cis-trans prolyl peptide bond isomerization .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. For instance, in the green algae Chlorella pyrenoidosa, exposure to 4-fluorophenol resulted in significant hormesis, where initial inhibition was followed by promotion of growth . This compound influences cell function by affecting photosynthetic pigment and glycerophospholipid contents, leading to vigorous growth compared to control groups
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been used to detect aromatic metabolites in methanogenic m-cresol-degrading consortia, indicating its role in enzyme-mediated degradation pathways . The compound’s ability to form stable C-F bonds also contributes to its biochemical activity, influencing gene expression and metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, with a melting point of 32°C and a boiling point of 76°C at 5 mmHg Over time, it can degrade, impacting its long-term effects on cellular function
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as promoting growth in certain cell types. At higher doses, it can cause toxic or adverse effects. For instance, in rodents, high doses of similar fluorinated compounds have been associated with toxicity and adverse reactions . Therefore, careful dosage optimization is crucial for its safe application in research and potential therapeutic uses.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the degradation of aromatic compounds. It interacts with enzymes such as cytochrome P450, which facilitate the formation of C-F bonds and the subsequent breakdown of the compound . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the organism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function. For example, the compound’s distribution within algal cells can lead to increased photosynthetic pigment and glycerophospholipid contents, promoting growth .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination and O-alkylation: One method involves the bromination of 4-fluoro-3-methylphenol followed by O-alkylation to produce intermediates that can be further processed.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation reaction with maleic anhydride to prepare 8-fluoronaphthoquinone.
Industrial Production Methods: The industrial production of this compound typically involves the use of advanced chemical synthesis techniques to ensure high yield and purity. The process is designed to be environmentally friendly and cost-effective, utilizing readily available raw materials and efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-Fluoro-3-methylphenol can undergo oxidation reactions to form various oxidized products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed:
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Products include various reduced phenolic compounds.
Substitution: Products include halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Chemistry: 4-Fluoro-3-methylphenol is used to detect aromatic metabolites in methanogenic m-cresol-degrading consortia. It is also utilized in the preparation of 8-fluoronaphthoquinone via Friedel-Crafts acylation .
Biology and Medicine: This compound is studied for its potential biological activities and interactions with various biological systems. It is used in research to understand the metabolic pathways and mechanisms of action of fluorinated phenolic compounds .
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of pharmaceuticals and fine chemicals. Its unique chemical properties make it valuable in the production of specialized chemical products .
Comparison with Similar Compounds
- 4-Fluoro-2-methylphenol
- 4-Fluoro-2-methoxyphenol
- 3-Fluoro-4-(trifluoromethyl)benzoic acid
- 2-Fluoro-4-nitrotoluene
- 4-Fluoro-3-nitrobenzoic acid
Comparison:
- 4-Fluoro-3-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
- 4-Fluoro-2-methylphenol and 4-Fluoro-2-methoxyphenol have different substitution patterns, affecting their reactivity and applications.
- 3-Fluoro-4-(trifluoromethyl)benzoic acid and 4-Fluoro-3-nitrobenzoic acid contain additional functional groups that significantly alter their chemical behavior and potential uses .
Properties
IUPAC Name |
4-fluoro-3-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO/c1-5-4-6(9)2-3-7(5)8/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYGYYVGWSCWGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372036 | |
Record name | 4-Fluoro-3-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
452-70-0 | |
Record name | 4-Fluoro-3-methylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=452-70-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-3-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 4-fluoro-3-methylphenol and how have they been studied?
A1: this compound (FMP) is an organic compound with the molecular formula C7H7FO []. Its structure has been extensively studied using spectroscopic techniques like FTIR and FT-Raman spectroscopy []. These techniques provide valuable information about the vibrational modes of the molecule, which are crucial for understanding its interactions and properties.
Q2: How do computational chemistry methods contribute to our understanding of this compound?
A2: Computational studies employing methods like Hartree-Fock (HF) and Density Functional Theory (DFT/B3LYP) have been used to calculate various molecular properties of FMP []. These include its optimized geometry, harmonic vibrational frequencies, infrared intensities, and Raman scattering activities. These calculations provide insights into the electronic structure and reactivity of FMP, complementing experimental findings. For instance, analysis of the HOMO-LUMO energy gap suggests potential charge transfer within the molecule, which can influence its chemical reactivity [].
Q3: Has this compound been used in the development of any specific drugs?
A3: Yes, this compound serves as a key starting material in the synthesis of eravacycline, a novel antibiotic []. Researchers have developed a convergent synthetic route that utilizes FMP to construct the crucial left-hand piece (LHP) of the eravacycline molecule []. This highlights the utility of FMP as a building block in medicinal chemistry.
Q4: Can this compound be used to study reactive oxygen species?
A4: Interestingly, this compound and its boronic acid derivative (4-fluoro-3-methylphenyl boronic acid) have proven useful in studying reactive oxygen species []. Researchers have leveraged the distinct reactivity of these fluorine-containing compounds to develop a novel 19F NMR-based method for differentiating and quantifying superoxide radical anion and singlet oxygen []. This innovative approach holds potential for various fields, including photodynamic therapy and photoredox reaction research.
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